molecular formula C8H9N3O3 B586536 Ethyl 6-amino-2-formylpyrimidine-4-carboxylate CAS No. 153093-62-0

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate

Cat. No.: B586536
CAS No.: 153093-62-0
M. Wt: 195.178
InChI Key: IHJRUNCJJOMHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine in the presence of a suitable catalyst. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The amino and formyl groups on the pyrimidine ring allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a similar structure but includes a cyano group and a chlorophenyl substituent, which can alter its reactivity and biological activity.

    Ethyl 6-amino-4-(4-methoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with biological targets.

This compound is unique due to its specific substitution pattern, which provides distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

ethyl 6-amino-2-formylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-2-14-8(13)5-3-6(9)11-7(4-12)10-5/h3-4H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJRUNCJJOMHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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